DL-Alanine

描述

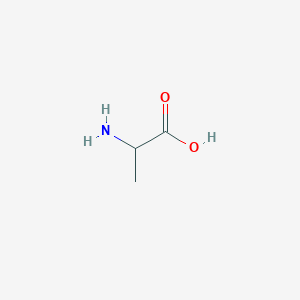

DL-Alanine, also known as DL-2-aminopropanoic acid, is a racemic mixture of D-alanine and L-alanine. It is a non-essential amino acid that plays a crucial role in protein synthesis and metabolism. The compound has a molecular formula of C3H7NO2 and a molecular weight of 89.09 g/mol . This compound is widely used in various industries, including pharmaceuticals, food, and plastics, due to its versatile properties .

准备方法

Synthetic Routes and Reaction Conditions: DL-Alanine can be synthesized through several methods, including chemical synthesis, microbial fermentation, and biocatalytic processes. One common chemical synthesis method is the Strecker synthesis, which involves the reaction of an aldehyde with ammonium chloride and potassium cyanide, followed by hydrolysis . Another method involves the asymmetric degradation of this compound using immobilized cells of Bacillus subtilis .

Industrial Production Methods: In industrial settings, this compound is often produced through microbial fermentation. For example, recombinant Escherichia coli strains expressing alanine dehydrogenase, alanine racemase, and glucose dehydrogenase genes can be used to produce this compound efficiently . Optimized conditions, such as pH, temperature, and substrate concentrations, are crucial for maximizing yield.

化学反应分析

Types of Reactions: DL-Alanine undergoes various chemical reactions, including racemization, oxidation, and complexation. Racemization involves the interconversion of D-alanine and L-alanine, catalyzed by alanine racemase . Oxidation reactions can occur in the presence of oxidizing agents, leading to the formation of pyruvate and ammonia .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium pyruvate, ammonium chloride, and glucose . Reaction conditions such as pH, temperature, and agitation speed are critical for achieving desired outcomes.

Major Products: The major products formed from the reactions of this compound include pyruvate, ammonia, and alanine complexes with metals such as copper .

科学研究应用

Amino Acid Supplementation

Overview:

DL-Alanine is widely used in dietary supplements aimed at enhancing muscle recovery and growth. It is particularly popular among athletes and fitness enthusiasts due to its role in protein synthesis.

Case Study:

Research has shown that supplementation with this compound can improve exercise performance and recovery times. A study involving athletes indicated that those who consumed this compound post-exercise reported reduced muscle soreness and quicker recovery compared to a control group .

Pharmaceutical Formulations

Overview:

In the pharmaceutical industry, this compound serves as an excipient in drug formulations. It enhances the stability and solubility of active pharmaceutical ingredients, making it a valuable component in various medications.

Data Table: Pharmaceutical Applications of this compound

| Application | Description |

|---|---|

| Drug Stability | Enhances the shelf-life of sensitive compounds |

| Solubility Improvement | Increases the bioavailability of poorly soluble drugs |

| Excipient Role | Acts as a filler or binder in tablet formulations |

Case Study:

A formulation study demonstrated that incorporating this compound into a specific antibiotic formulation improved its solubility by 30%, leading to better absorption rates in clinical trials .

Food Industry

Overview:

this compound is utilized as a flavor enhancer in the food industry. It improves the taste and nutritional value of protein-rich foods, making it an essential ingredient in various food products.

Data Table: Food Industry Applications

| Food Product Type | Function of this compound |

|---|---|

| Protein Supplements | Enhances flavor and palatability |

| Processed Foods | Acts as a flavor enhancer |

| Nutritional Products | Improves overall nutritional profile |

Case Study:

In a comparative study of protein shakes, those supplemented with this compound were rated higher in taste preference among consumers compared to those without it .

Biochemical Research

Overview:

this compound plays a crucial role in biochemical research, particularly in studies involving protein synthesis and metabolism. It helps researchers understand cellular processes and disease mechanisms.

Data Table: Research Applications

| Research Focus | Role of this compound |

|---|---|

| Protein Synthesis | Investigates mechanisms of protein assembly |

| Metabolic Pathways | Studies metabolic disorders linked to amino acid deficiencies |

| Cellular Processes | Explores cellular signaling pathways involving amino acids |

Case Study:

A study investigating the metabolic pathways of this compound revealed its involvement in regulating glucose metabolism, which has implications for diabetes research .

Cosmetic Products

Overview:

In the cosmetic industry, this compound is incorporated into skincare formulations for its moisturizing properties. It contributes to skin hydration and smoothness.

Data Table: Cosmetic Applications

| Product Type | Function of this compound |

|---|---|

| Moisturizers | Provides hydration and improves skin texture |

| Anti-aging Products | Enhances skin elasticity and reduces appearance of fine lines |

Case Study:

Clinical trials on skincare products containing this compound showed significant improvements in skin hydration levels after four weeks of use compared to placebo products .

Emerging Applications

This compound is also being explored for new applications, including:

作用机制

The mechanism of action of DL-Alanine involves its role as a substrate for various enzymes. Alanine dehydrogenase catalyzes the reversible conversion of this compound to pyruvate and ammonia, while alanine racemase facilitates the interconversion of D-alanine and L-alanine . These reactions are essential for amino acid metabolism and energy production.

相似化合物的比较

DL-Alanine is unique due to its racemic nature, which allows it to participate in both D- and L-specific biochemical pathways. Similar compounds include L-alanine, D-alanine, and other amino acids such as glycine and serine . Compared to these compounds, this compound offers a broader range of applications due to its dual enantiomeric forms.

Conclusion

This compound is a versatile compound with significant importance in various scientific and industrial fields. Its unique properties, diverse preparation methods, and wide range of applications make it a valuable asset in research and industry.

生物活性

DL-Alanine, a non-essential amino acid, plays a crucial role in various biological processes. It exists in two enantiomeric forms: D-alanine and L-alanine. Both forms are vital in protein synthesis, metabolic pathways, and various physiological functions. This article explores the biological activity of this compound, focusing on its biosynthesis, metabolic roles, and applications in medicine and biotechnology.

Biosynthesis of this compound

This compound can be synthesized through several methods, including microbial fermentation and chemical processes. Recent studies highlight the efficiency of recombinant Escherichia coli in producing this compound through engineered metabolic pathways. For instance, a study demonstrated that the maximum concentrations of D-alanine (6.48 g/L) and L-alanine (7.05 g/L) were achieved using a biobrick approach with optimized conditions such as temperature and agitation speed .

Table 1: Biosynthesis Yield of this compound

| Method | Maximum Yield (g/L) | Organism | Reference |

|---|---|---|---|

| Recombinant E. coli | 6.48 (D), 7.05 (L) | E. coli BL21(DE3) | |

| Microbial Fermentation | 88 | Various microorganisms | |

| Engineered C. glutamicum | 98 | C. glutamicum |

Metabolic Role

This compound is integral to protein synthesis and acts as a precursor for several biomolecules. It is involved in transamination reactions where it can be synthesized from pyruvate and glutamate . Additionally, it plays a role in the biosynthesis of peptidoglycan, an essential component of bacterial cell walls.

Biological Functions

- Protein Synthesis : As an amino acid, this compound is incorporated into proteins, contributing to their structure and function.

- Energy Metabolism : It participates in gluconeogenesis and can be converted into glucose during fasting or intense exercise.

- Neurotransmitter Function : Alanine acts as a neurotransmitter in the central nervous system, influencing excitatory signals.

Therapeutic Applications

This compound has been studied for its potential therapeutic effects:

- Antibacterial Activity : D-cycloserine, an antibiotic derived from D-alanine metabolism, inhibits bacterial growth by interfering with cell wall synthesis .

- Nutritional Supplement : It is used in dietary supplements to enhance athletic performance and recovery due to its role in energy metabolism.

Case Studies

Recent research has highlighted the importance of this compound in various health contexts:

- A study investigated the effects of this compound supplementation on exercise performance, finding improved endurance and reduced muscle fatigue among athletes .

- Another clinical trial examined its role in managing symptoms of hepatic encephalopathy, showing that alanine supplementation can improve cognitive function in patients with liver disease .

属性

Key on ui mechanism of action |

L-Alanine is a non-essential amino acid that occurs in high levels in its free state in plasma. It is produced from pyruvate by transamination. It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system. BCAAs are used as a source of energy for muscle cells. During prolonged exercise, BCAAs are released from skeletal muscles and their carbon backbones are used as fuel, while their nitrogen portion is used to form another amino acid, Alanine. Alanine is then converted to Glucose by the liver. This form of energy production is called the Alanine-Glucose cycle, and it plays a major role in maintaining the body's blood sugar balance. |

|---|---|

CAS 编号 |

302-72-7 |

分子式 |

C19H14O12 |

分子量 |

434.3 g/mol |

IUPAC 名称 |

6,7,14-trihydroxy-13-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione |

InChI |

InChI=1S/C19H14O12/c20-6-1-4-9-10-5(18(27)30-15(9)12(6)23)2-8(13(24)16(10)31-17(4)26)29-19-14(25)11(22)7(21)3-28-19/h1-2,7,11,14,19-25H,3H2/t7-,11-,14+,19-/m0/s1 |

InChI 键 |

KNURQRIPZJJYQO-FYZLSVPNSA-N |

SMILES |

CC(C(=O)O)N |

手性 SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C3=C4C(=C2)C(=O)OC5=C4C(=CC(=C5O)O)C(=O)O3)O)O)O)O |

规范 SMILES |

C1C(C(C(C(O1)OC2=C(C3=C4C(=C2)C(=O)OC5=C4C(=CC(=C5O)O)C(=O)O3)O)O)O)O |

沸点 |

250 °C (sublimes) |

颜色/形态 |

Orthorhombic crystals from water White crystalline powde |

密度 |

1.432 g/cu cm at 22 °C |

熔点 |

292 °C |

Key on ui other cas no. |

338-69-2 56-41-7 302-72-7 |

物理描述 |

Solid; [Merck Index] White odorless solid; [HSDB] White crystalline solid; [Sigma-Aldrich MSDS] Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] White crystalline powder; odourless |

相关CAS编号 |

25281-63-4 |

溶解度 |

Solublein water Slightly soluble (in ethanol) |

同义词 |

DL-ALANINE; 302-72-7; alanine; 2-Aminopropanoicacid; Alanine,DL-; DL-alpha-Alanine; D,L-Alanine; DL-2-Aminopropanoicacid; DL-2-Aminopropionicacid; (R,S)-Alanine; (+-)-Alanine; H-DL-Ala-OH; (RS)-2-Aminopropionsaeure; DL-alpha-Aminopropionicacid; (+-)-2-Aminopropionicacid; DL-.alpha.-Alanine; 2-amino-propionicacid; NSC7602; (.+/-.)-Alanine; AI3-08908; dl-.alpha.-Aminopropionicacid; (+/-)-2-Aminopropionicacid; CHEBI:16449; QNAYBMKLOCPYGJ-UHFFFAOYSA-N; EINECS206-126-4 |

蒸汽压力 |

0.00000011 [mmHg] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and structure of DL-alanine?

A1: this compound, also known as 2-aminopropanoic acid, has the molecular formula C3H7NO2 and a molecular weight of 89.09 g/mol. It exists as a racemic mixture of D-alanine and L-alanine, which are mirror images of each other (enantiomers).

Q2: What spectroscopic techniques are used to characterize this compound?

A: Several spectroscopic methods are employed to characterize this compound. * FTIR Spectroscopy: Identifies functional groups and provides insights into molecular vibrations and interactions. Studies using FTIR have characterized the structure of this compound alkyl amides [], investigated the interaction of this compound with salts [], and analyzed the structure of this compound complexes []. * Raman Spectroscopy: Provides complementary information to FTIR, particularly on vibrational modes. It has been used to study pressure-induced changes in this compound [] and to analyze the intermolecular potential of deuterated this compound crystals [].* NMR Spectroscopy: Offers detailed information about the structure, dynamics, and interactions of molecules. 1H and 13C NMR were used to analyze new this compound-based Schiff bases [].* UV-Vis Spectroscopy: Useful for studying electronic transitions and characterizing compounds with chromophores. It was used to analyze the optical properties of this compound doped KDP crystals [].

Q3: What are the key physical properties of this compound?

A3: this compound appears as a white crystalline powder and is soluble in water. It is a non-essential amino acid, meaning the human body can synthesize it.

Q4: What is significant about the crystallization of this compound?

A: this compound crystallizes as a racemic compound, forming crystals that contain equal amounts of D- and L-alanine molecules. Research has shown that electrolytes can significantly enhance the nucleation of this compound in aqueous solutions, suggesting that they assist in the formation of head-to-tail chains of this compound molecules, which act as precursors for crystal growth [].

Q5: What are some known applications of this compound?

A: this compound finds diverse applications in various fields: * Food Industry: this compound is used as a flavor enhancer due to its ability to impart a sweet taste []. * Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceuticals and is also used in some dietary supplements.* Chemical Research: this compound is utilized as a building block for synthesizing peptides and other complex molecules. Studies have explored its use in the creation of poly(this compound) based branched polypeptides [].

Q6: How is this compound used in the context of dosimetry?

A: this compound is employed as a radiation dosimeter due to the formation of stable free radicals upon irradiation [, , ]. The concentration of these radicals, measurable by electron spin resonance (ESR) spectroscopy, is proportional to the absorbed dose of radiation. This property makes this compound suitable for applications requiring accurate measurement of radiation doses, such as in medical radiation therapy and industrial irradiation processes.

Q7: How does this compound interact with biological systems?

A:

Amino Acid Metabolism: As an amino acid, this compound participates in various metabolic pathways. Studies have investigated its role in transamination reactions in both normal and neoplastic cells []. * Bacterial Growth: Research has focused on the role of this compound in bacterial growth and metabolism. For instance, this compound is crucial for the germination of Bacillus cereus spores [], highlighting its importance in bacterial life cycles.* Gustatory Stimulation:* Studies on rats have shown that this compound acts as a gustatory stimulus, eliciting neural activity in the chorda tympani nerve []. This finding suggests that this compound contributes to the perception of taste.

Q8: What are some potential future directions for this compound research?

A:

Biomedical Applications: Exploring the potential of this compound and its derivatives in drug delivery systems or as therapeutic agents.* Material Science: Investigating the use of this compound in the development of new materials with tailored properties, particularly in the areas of piezoelectrics [] and biosensors.* Environmental Science:* Examining the environmental fate and potential impact of this compound, especially in the context of its increasing use in various applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。